Cas no 162339-83-5 (tert-butyl N-(3-{(tert-butoxy)carbonylamino}propyl)-N-(2-hydroxyethyl)carbamate)
162339-83-5 structure
Product Name:tert-butyl N-(3-{(tert-butoxy)carbonylamino}propyl)-N-(2-hydroxyethyl)carbamate
CAS-nummer:162339-83-5
MF:C15H30N2O5
MW:318.409104824066
CID:1343422
PubChem ID:10448590
Update Time:2025-04-20
tert-butyl N-(3-{(tert-butoxy)carbonylamino}propyl)-N-(2-hydroxyethyl)carbamate Chemische en fysische eigenschappen
Naam en identificatie
-
- Carbamic acid,[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl](2-hydroxyethyl)-,1,1-dimethylethyl ester
- tert-butyl N-(3-{(tert-butoxy)carbonylamino}propyl)-N-(2-hydroxyethyl)carbamate
- 162339-83-5
- EN300-12462130
- tert-butyl N-(3-{[(tert-butoxy)carbonyl]amino}propyl)-N-(2-hydroxyethyl)carbamate
-
- Inchi: 1S/C15H30N2O5/c1-14(2,3)21-12(19)16-8-7-9-17(10-11-18)13(20)22-15(4,5)6/h18H,7-11H2,1-6H3,(H,16,19)
- InChI-sleutel: NPPBXIFQABPLRZ-UHFFFAOYSA-N
- LACHT: O(C(N(CCO)CCCNC(=O)OC(C)(C)C)=O)C(C)(C)C
Berekende eigenschappen
- Exacte massa: 318.2156
- Monoisotopische massa: 318.21547206g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 10
- Complexiteit: 358
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.5
- Topologisch pooloppervlak: 88.1Ų
Experimentele eigenschappen
- PSA: 88.1
tert-butyl N-(3-{(tert-butoxy)carbonylamino}propyl)-N-(2-hydroxyethyl)carbamate Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-12462130-0.05g |
tert-butyl N-(3-{[(tert-butoxy)carbonyl]amino}propyl)-N-(2-hydroxyethyl)carbamate |
162339-83-5 | 0.05g |
$780.0 | 2023-06-08 | ||
| Enamine | EN300-12462130-0.1g |
tert-butyl N-(3-{[(tert-butoxy)carbonyl]amino}propyl)-N-(2-hydroxyethyl)carbamate |
162339-83-5 | 0.1g |
$817.0 | 2023-06-08 | ||
| Enamine | EN300-12462130-0.25g |
tert-butyl N-(3-{[(tert-butoxy)carbonyl]amino}propyl)-N-(2-hydroxyethyl)carbamate |
162339-83-5 | 0.25g |
$855.0 | 2023-06-08 | ||
| Enamine | EN300-12462130-0.5g |
tert-butyl N-(3-{[(tert-butoxy)carbonyl]amino}propyl)-N-(2-hydroxyethyl)carbamate |
162339-83-5 | 0.5g |
$891.0 | 2023-06-08 | ||
| Enamine | EN300-12462130-1.0g |
tert-butyl N-(3-{[(tert-butoxy)carbonyl]amino}propyl)-N-(2-hydroxyethyl)carbamate |
162339-83-5 | 1g |
$928.0 | 2023-06-08 | ||
| Enamine | EN300-12462130-2.5g |
tert-butyl N-(3-{[(tert-butoxy)carbonyl]amino}propyl)-N-(2-hydroxyethyl)carbamate |
162339-83-5 | 2.5g |
$1819.0 | 2023-06-08 | ||
| Enamine | EN300-12462130-5.0g |
tert-butyl N-(3-{[(tert-butoxy)carbonyl]amino}propyl)-N-(2-hydroxyethyl)carbamate |
162339-83-5 | 5g |
$2692.0 | 2023-06-08 | ||
| Enamine | EN300-12462130-10.0g |
tert-butyl N-(3-{[(tert-butoxy)carbonyl]amino}propyl)-N-(2-hydroxyethyl)carbamate |
162339-83-5 | 10g |
$3992.0 | 2023-06-08 | ||
| Enamine | EN300-12462130-50mg |
tert-butyl N-(3-{[(tert-butoxy)carbonyl]amino}propyl)-N-(2-hydroxyethyl)carbamate |
162339-83-5 | 50mg |
$647.0 | 2023-10-02 | ||
| Enamine | EN300-12462130-100mg |
tert-butyl N-(3-{[(tert-butoxy)carbonyl]amino}propyl)-N-(2-hydroxyethyl)carbamate |
162339-83-5 | 100mg |
$678.0 | 2023-10-02 |
tert-butyl N-(3-{(tert-butoxy)carbonylamino}propyl)-N-(2-hydroxyethyl)carbamate Gerelateerde literatuur
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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